molecular formula C8H15NO B1171303 2,3-dihydro-3α-hydroxy-8-methylnortropidine CAS No. 180515-56-4

2,3-dihydro-3α-hydroxy-8-methylnortropidine

Cat. No.: B1171303
CAS No.: 180515-56-4
M. Wt: 159.229
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Description

It is a bicyclic compound with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . This compound is of significant interest due to its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-3α-hydroxy-8-methylnortropidine typically involves the reduction of tropinone. Tropinone can be reduced using sodium borohydride (NaBH4) in methanol to yield tropine, which is then hydrated to form tropine hydrate . The reaction conditions include maintaining a temperature of around 25°C and a pH of 7.

Industrial Production Methods

Industrial production of this compound involves the large-scale reduction of tropinone using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3α-hydroxy-8-methylnortropidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tropinone.

    Reduction: It can be reduced to form various derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Tropinone.

    Reduction: Various tropine derivatives.

    Substitution: Substituted tropine compounds.

Scientific Research Applications

2,3-Dihydro-3α-hydroxy-8-methylnortropidine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.

    Biology: Studied for its role in plant metabolism and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its use in the development of drugs for neurological disorders.

    Industry: Used in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-dihydro-3α-hydroxy-8-methylnortropidine involves its interaction with the central nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced glandular secretions and relaxation of smooth muscles .

Comparison with Similar Compounds

Similar Compounds

    Tropine: A closely related compound with similar chemical structure and properties.

    Pseudotropine: An isomer of tropine with different stereochemistry.

    Tropinone: The oxidized form of tropine, used as a precursor in the synthesis of tropine derivatives.

Uniqueness

2,3-Dihydro-3α-hydroxy-8-methylnortropidine is unique due to its specific hydroxylation at the 3α position, which imparts distinct chemical and biological properties. This hydroxylation differentiates it from other tropine derivatives and contributes to its specific interactions with biological targets.

Properties

CAS No.

180515-56-4

Molecular Formula

C8H15NO

Molecular Weight

159.229

Origin of Product

United States

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